![molecular formula C12H15BrN4O2 B2665858 N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine CAS No. 478039-15-5](/img/structure/B2665858.png)

N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

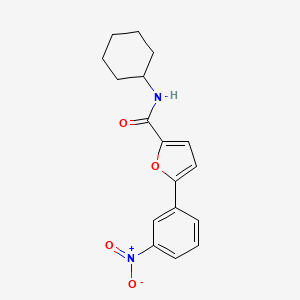

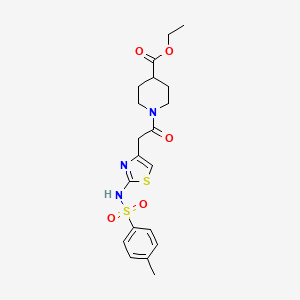

“N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine” is a chemical compound with the molecular formula C12H15BrN4O2 and a molecular weight of 327.18 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine” is represented by the SMILES stringC1=CC(=CC=C1OCCOCCNN2C=NN=C2)Br . This indicates that the compound contains a bromophenoxy group, an ethoxyethyl group, and a 1,2,4-triazol-4-amine group .

科学的研究の応用

Coordination Chemistry and Metal Complexes

The compound has been employed in the synthesis of coordination polymers and metal complexes. For instance, a coordination compound involving nickel(II) was obtained for the first time using this ligand. The complex was characterized through elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction. The coordination agent forms a distorted octahedral structure, with bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen. Isopropanol and chlorine atoms serve as bridges between two metal atoms .

Antibacterial and Antifungal Activities

Hydrazide derivatives, including those containing an aromatic fragment like our compound, exhibit antibacterial and antifungal properties. The specific activity depends on the substituents attached to the benzene ring. These compounds are valuable intermediates for synthesizing novel biologically active derivatives .

Antiviral Potential

Benzotriazole-N-substituted acetohydrazide derivatives have potent antiviral activity. They effectively inhibit glycoprotein B associated with Herpes Simplex Virus-I (HSV-I). The compound’s pronounced binding affinity contributes to its antiviral efficacy .

Cancer Research

While there isn’t direct evidence for this compound’s use in cancer research, its structural features may inspire further investigations. Triazole-containing compounds have been explored for their potential anticancer properties. Researchers could explore the impact of this compound on cancer cell lines or its interaction with relevant biomolecules .

Materials Science and Coordination Polymers

The compound’s ability to form coordination polymers suggests applications in materials science. Researchers can explore its use as a building block for designing functional materials, such as porous frameworks or luminescent materials .

Computational Studies

Given its unique structure, computational studies (such as density functional theory, DFT) could provide insights into its electronic properties, reactivity, and potential interactions with other molecules. These studies can guide further experimental investigations .

特性

IUPAC Name |

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN4O2/c13-11-1-3-12(4-2-11)19-8-7-18-6-5-16-17-9-14-15-10-17/h1-4,9-10,16H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLDESJNSBDLNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCOCCNN2C=NN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2665785.png)

![2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2665787.png)

![2-(Bromomethyl)-6,6-difluorospiro[2.5]octane](/img/structure/B2665789.png)

![N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2665791.png)

![N-(2-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2665792.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2665793.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2665795.png)